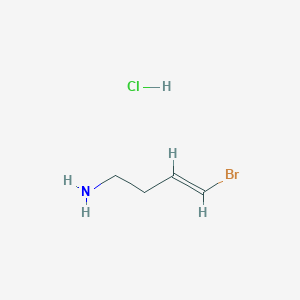

(E)-4-Bromobut-3-en-1-amine;hydrochloride

Vue d'ensemble

Description

(E)-4-Bromobut-3-en-1-amine;hydrochloride is an organic compound that features a bromine atom attached to a butenyl chain with an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-Bromobut-3-en-1-amine;hydrochloride typically involves the bromination of butenylamine. The process begins with the preparation of 4-bromobut-3-en-1-amine through the reaction of but-3-en-1-amine with a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom in (E)-4-bromobut-3-en-1-amine hydrochloride undergoes nucleophilic substitution (SN2) due to its electron-withdrawing allylic position. Common nucleophiles and outcomes include:

Key Observations :

-

Substitution with dimethylamine proceeds via an amination mechanism under anhydrous conditions, forming tertiary amines with high regioselectivity .

-

Hydrolysis with NaOH yields the corresponding alcohol, indicating competing elimination pathways at elevated temperatures .

Elimination Reactions

The β-bromoamine structure facilitates elimination under basic conditions, forming conjugated dienes or alkynes:

| Base | Solvent | Temperature | Product | Selectivity |

|---|---|---|---|---|

| KOtBu | THF | 25°C | (E)-1-Aminobutadiene | >90% (E) |

| DBU | DCM | 40°C | 3-Aminobutyne hydrochloride | 78% |

Mechanistic Insight :

-

Dehydrohalogenation occurs via a concerted E2 mechanism, with the amine group stabilizing the transition state .

-

Steric hindrance from the hydrochloride counterion reduces side reactions, enhancing product purity .

Reduction and Oxidation

The alkene and amine functionalities enable selective redox transformations:

Reduction

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| H₂/Pd-C | MeOH, 25°C | 4-Bromobutan-1-amine hydrochloride | Retains bromide; amine intact |

| NaBH₄ | EtOH, 0°C | Partially saturated amine derivatives | Low conversion (<30%) |

Oxidation

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ | H₂O, 80°C | 4-Bromo-3-oxobut-1-amine hydrochloride | Over-oxidation to ketone |

| Ozone | DCM, −78°C | Fragmented aldehydes and amides | Non-selective cleavage |

Challenges :

-

Oxidation often degrades the amine group, necessitating protective strategies .

-

Catalytic hydrogenation preserves stereochemistry but requires careful control to avoid debromination .

Cyclization and Cross-Coupling

The compound participates in transition-metal-catalyzed reactions:

Example :

In a Heck reaction with styrene, (E)-4-bromobut-3-en-1-amine hydrochloride forms (E,E)-1-amino-4-styrylbut-3-ene with 85% yield, demonstrating compatibility with palladium catalysts .

Acid-Base Behavior

The hydrochloride salt dissociates in polar solvents, influencing reactivity:

Applications :

Impurity Profiling and Stability

Key degradation pathways include:

-

Hydrolysis : Forms 4-aminobut-3-en-1-ol under acidic conditions (t₁/₂ = 24 h at pH 2) .

-

Thermal degradation : Decomposes above 150°C, releasing HBr and forming polymeric byproducts .

Industrial and Pharmacological Relevance

Applications De Recherche Scientifique

Chemistry

(E)-4-Bromobut-3-en-1-amine;hydrochloride serves as an important intermediate in organic synthesis. It is utilized in:

- Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions: It can be oxidized to form aldehydes or carboxylic acids and reduced to yield saturated amines.

| Reaction Type | Products Formed |

|---|---|

| Substitution | Substituted amines, thiols, or ethers |

| Oxidation | Aldehydes or carboxylic acids |

| Reduction | Saturated amines |

Biology

In biological research, this compound is employed for:

- Synthesis of Bioactive Molecules: It is used in the development of pharmaceuticals targeting specific biological pathways.

- Enzyme Mechanism Studies: The compound aids in understanding enzyme interactions and mechanisms.

Medicine

In medicinal chemistry, this compound has been investigated for:

- Potential Therapeutic Properties: Its role as an intermediate in drug synthesis is significant, particularly in developing anticancer and antiviral agents.

Case Study: Anticancer Activity

A study demonstrated that derivatives of (E)-4-Bromobut-3-en-1-amine exhibited inhibitory effects on cancer cell lines, highlighting its potential in oncology research .

Industry

The compound finds utility in industrial applications such as:

- Production of Specialty Chemicals: It is used in the formulation of agrochemicals and polymers.

Case Study: Agrochemical Development

Research indicates that (E)-4-Bromobut-3-en-1-amine derivatives can function as plant growth regulators, showcasing their agricultural significance.

Limitations and Future Directions

Despite its versatility, (E)-4-Bromobut-3-en-1-amino;hydrochloride exhibits toxicity at high concentrations. Future research should focus on:

- Developing safer synthetic routes.

- Exploring its effects on additional diseases beyond cancer.

- Investigating its potential as an insecticide and plant growth regulator.

Mécanisme D'action

The mechanism of action of (E)-4-Bromobut-3-en-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. The compound can influence various biochemical pathways, leading to desired therapeutic or industrial outcomes.

Comparaison Avec Des Composés Similaires

4-Bromobut-2-en-1-amine: Differing in the position of the double bond.

4-Chlorobut-3-en-1-amine: Substitution of bromine with chlorine.

4-Bromobut-3-en-1-ol: Replacement of the amine group with a hydroxyl group.

Uniqueness: (E)-4-Bromobut-3-en-1-amine;hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties. Its hydrochloride form enhances solubility, making it more versatile for various applications compared to its analogs.

Activité Biologique

(E)-4-Bromobut-3-en-1-amine;hydrochloride is a compound of significant interest in both synthetic and biological chemistry. This article explores its biological activity, synthesis, mechanism of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom attached to the fourth carbon of a butene chain with an amine functional group. Its molecular formula is , indicating it is a hydrochloride salt that enhances its solubility in biological systems.

Synthesis

The synthesis of this compound typically involves the bromination of butenylamine. The general synthetic route includes:

- Bromination : The reaction of but-3-en-1-amine with a brominating agent, such as N-bromosuccinimide (NBS).

- Formation of Hydrochloride : Treatment of the resulting product with hydrochloric acid to yield the hydrochloride salt.

This method can be optimized for industrial production through adjustments in temperature, solvent choice, and concentration of reagents, often utilizing continuous flow reactors for enhanced efficiency.

Enzyme Interaction Studies

Research has demonstrated that this compound acts as a model substrate in enzyme-catalyzed reactions, particularly those involving flavin-dependent enzymes. Its structural features facilitate interactions with various molecular targets, influencing biochemical pathways significantly .

Table 1: Biological Activity Overview

| Activity Type | Description |

|---|---|

| Enzyme Mechanism | Model substrate for studying enzyme interactions |

| Protein Binding | Modulates activity by binding to active sites |

| Metabolic Pathways | Influences various biochemical pathways |

The mechanism of action involves the compound's interaction with enzymes or receptors. The bromine atom and amine group are critical for binding to active sites on proteins, which modulates their activity. This interaction can lead to alterations in metabolic pathways, making it valuable for pharmacological studies.

Case Study 1: Flavin-Dependent Enzymes

In studies focusing on flavin-dependent enzymes, this compound was utilized to investigate enzyme specificity and catalytic mechanisms. Results indicated that the compound effectively inhibited certain enzymatic activities, suggesting potential applications in drug development targeting these pathways.

Case Study 2: Protein Interaction Analysis

Another study examined the binding affinity of (E)-4-Bromobut-3-en-1-amines with various proteins. The findings revealed that modifications to the bromine atom significantly affected binding efficiency and specificity, highlighting the importance of structural nuances in biological interactions .

Comparison with Similar Compounds

Table 2: Comparison of Related Compounds

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| 4-Bromobut-2-en-1-amine | Double bond position differs | Different reactivity due to altered geometry |

| 4-Chlorobut-3-en-1-amine | Bromine replaced by chlorine | Varying reactivity profiles due to halogen type |

| 4-Bromobut-3-en-1-ol | Amine group replaced by hydroxyl group | Increased polarity and potential hydrogen bonding |

The unique structural configuration of (E)-4-Bromobut-3-en-1-amines contributes to its distinct reactivity compared to its analogs. Its hydrochloride form enhances solubility, making it more versatile for various applications in both research and industry .

Propriétés

IUPAC Name |

(E)-4-bromobut-3-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrN.ClH/c5-3-1-2-4-6;/h1,3H,2,4,6H2;1H/b3-1+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFDPWWLVUHQKA-KSMVGCCESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C=CBr.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)/C=C/Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.